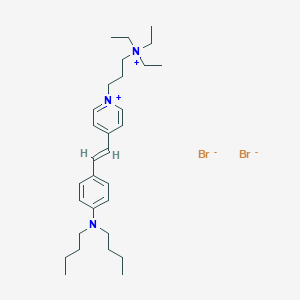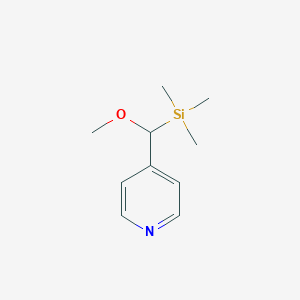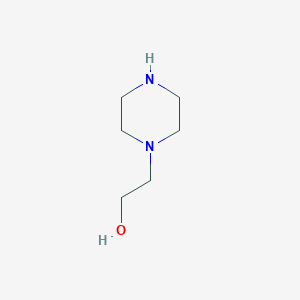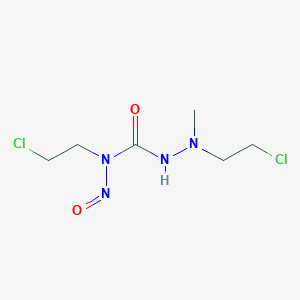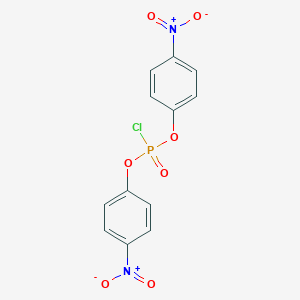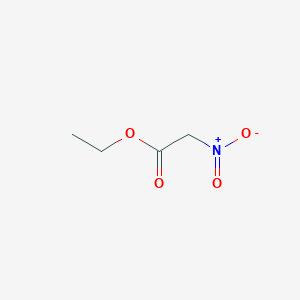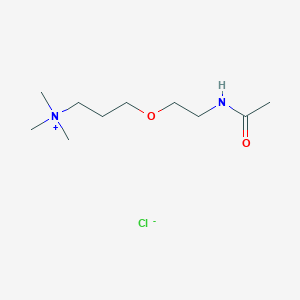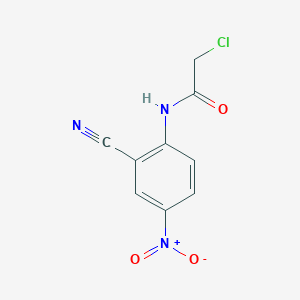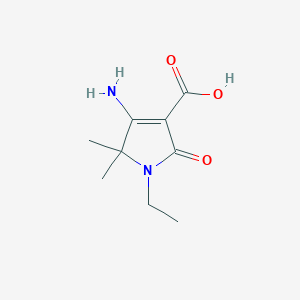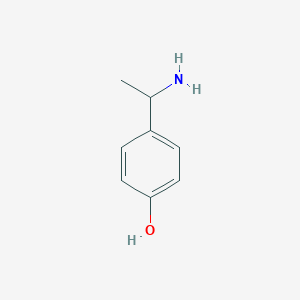
4-(1-Aminoethyl)phenol
Übersicht
Beschreibung
4-(1-Aminoethyl)phenol is a chemical compound related to the family of aminophenols, which are derivatives of phenol containing an amino group. Aminophenols are known for their diverse biological activities and applications in various fields, including medicine and materials science. The specific compound 4-(1-Aminoethyl)phenol itself is not directly mentioned in the provided papers, but its structural relatives and derivatives have been extensively studied for their properties and potential applications.
Synthesis Analysis
The synthesis of 4-aminophenol derivatives is a topic of interest due to their biological relevance. For instance, the paper titled "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives" discusses the synthesis of five 4-aminophenol derivatives using various substituents to test their antimicrobial and antidiabetic activities . Another study, "REGIOSELECTIVE HRP-CATALYZED POLYMERIZATION OF 4-AMINO-PHENOL," reports on the enzymatic polymerization of 4-aminophenol to form phenol polymers with high molecular masses, which could have applications as redox-active polymers .
Molecular Structure Analysis
The molecular structure of aminophenol derivatives is crucial for their function and interaction with biological targets. The paper "Structures and rearrangement reactions of 4-aminophenol(H2O)1+ and 3-aminophenol(H2O)1+ clusters" investigates the structures of 4-aminophenol clusters and their intramolecular rearrangement reactions, providing insights into their chemical behavior . Additionally, "The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol" presents the crystal structure of a related Schiff base compound, highlighting the importance of molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of aminophenol derivatives is another area of interest. The study "Activation and detoxication of aminophenols. II." explores the synthesis of various thiol addition products of 1,4-benzoquinoneimine, a reactive intermediate derived from 4-aminophenol, indicating that thioether formation can be a detoxication process . This demonstrates the complex chemical reactions that aminophenol derivatives can undergo, which may be relevant to the metabolism and detoxification of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenol derivatives are influenced by their molecular structure. "The Dipole Moments and Solvatochromism of ((4-(Benzyloxy)benzylidene)amino)phenol Compounds as Solvatochromic Materials" examines the solvatochromic behavior of Schiff base compounds derived from aminophenol, which could be used as solvatochromic materials due to their significant changes in dipole moment upon excitation . These properties are essential for understanding the interaction of these compounds with solvents and their potential applications in material science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antidiabetic Activities
- Synthesis and Characterization for Biological Applications : Derivatives of 4-aminophenol, including 4-(1-Aminoethyl)phenol, have been synthesized and characterized for their antimicrobial and antidiabetic activities. These compounds exhibited broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating potential as antimicrobial and antidiabetic agents (Rafique et al., 2022).
Polymerization and Material Science
- Regioselective Polymerization : Research on the enzymatic polymerization of 4-amino-phenol, a related compound, has demonstrated its potential in creating phenol polymers with high molecular masses. These polymers exhibit electrical conductivity, indicating potential applications in redox-active materials (Reihmann & Ritter, 2002).
- Electroactive Polymer Synthesis : The synthesis of electroactive polymers based on derivatives of 4-aminophenol has been explored, highlighting their potential use in electronic and material science applications (Kaya & Aydın, 2012).
Antioxidant and Anticancer Properties
- Antioxidant and Anticancer Studies : Various studies have synthesized and investigated 4-aminophenol derivatives for their antioxidant and anticancer activities, indicating the potential for therapeutic applications in these areas (Zulfiqar et al., 2021).
Environmental and Analytical Chemistry
- Phenol Detection in Environmental Samples : Research involving derivatives of 4-aminophenol has led to the development of sensitive methods for detecting phenolic compounds in environmental samples, highlighting its importance in environmental monitoring (Kamel et al., 2020).
Biochemical Interactions
- Biochemical Interaction Studies : Studies have explored the interaction of 4-aminophenol derivatives with human DNA, providing insights into their potential as anticancer agents and their role in biochemical processes (Xiong et al., 2006).
Safety And Hazards
4-(1-Aminoethyl)phenol is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-(1-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928781 | |
| Record name | 4-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminoethyl)phenol | |
CAS RN |
134855-87-1 | |
| Record name | 4-(1-Aminoethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134855871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



